molecular formula C5HCl3IN B13107919 2,3,5-Trichloro-6-iodopyridine

2,3,5-Trichloro-6-iodopyridine

Cat. No.: B13107919
M. Wt: 308.33 g/mol
InChI Key: IWNBQRXESOHIHP-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-6-iodopyridine is a halogenated pyridine derivative Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trichloro-6-iodopyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, the reaction of pentachloropyridine with sodium iodide under microwave irradiation can yield 2,3,5,6-tetrachloro-4-iodopyridine . This compound can then be selectively dechlorinated to produce this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale halogenation reactions. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-6-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Although less common, the compound can also undergo oxidation under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Trichloro-6-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-6-iodopyridine involves its ability to undergo nucleophilic substitution reactions. The electron-deficient nature of the pyridine ring, due to the presence of halogen atoms, makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical syntheses to introduce different functional groups into the pyridine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trichloro-6-iodopyridine is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties. The iodine atom, in particular, makes the compound highly reactive in cross-coupling reactions, providing access to a wide range of functionalized pyridines .

Properties

Molecular Formula

C5HCl3IN

Molecular Weight

308.33 g/mol

IUPAC Name

2,3,5-trichloro-6-iodopyridine

InChI

InChI=1S/C5HCl3IN/c6-2-1-3(7)5(9)10-4(2)8/h1H

InChI Key

IWNBQRXESOHIHP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)I)Cl)Cl

Origin of Product

United States

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